N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide
Overview
Description
N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyano group, a phenyl ring, and a pyrazole ring, which contribute to its distinct chemical properties.
Scientific Research Applications
N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide has several scientific research applications:
Mechanism of Action
The compound is believed to target the insect ryanodine receptor (RyR), making it a promising candidate for the development of novel insecticides . Molecular docking showed the predicted binding mode between the compound and the protein receptor, suggesting that the compound could be a possible activator of insect RyR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide typically involves multiple steps. One common method includes the reaction of 4-cyano-1-phenyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano group or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with cyano and phenyl groups, such as:
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Ethyl N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) formimidate
Uniqueness
N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N'-(4-cyano-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-17(2)10-15-13-11(8-14)9-16-18(13)12-6-4-3-5-7-12/h3-7,9-10H,1-2H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMAOJCHPIUAN-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NN1C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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